molecular formula C10H10BrFN2O B11845499 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11845499
M. Wt: 273.10 g/mol
InChI Key: BIYHHKOWXWPNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoxaline Core: Starting with a benzene derivative, the core quinoxaline structure can be formed through a condensation reaction with a suitable diamine.

    Introduction of Bromine and Fluorine: Halogenation reactions can be employed to introduce bromine and fluorine atoms at specific positions on the quinoxaline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Biology: As a probe for studying biological processes and interactions.

    Materials Science: As a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Pathways Involved: Specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    Halogenated Quinoxalines: Compounds with different halogen atoms (e.g., chlorine, iodine) instead of bromine and fluorine.

    Dimethyl Quinoxalines: Compounds with different alkyl groups.

Uniqueness

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

7-bromo-6-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H10BrFN2O/c1-10(2)9(15)13-7-3-5(11)6(12)4-8(7)14-10/h3-4,14H,1-2H3,(H,13,15)

InChI Key

BIYHHKOWXWPNTF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CC(=C(C=C2N1)F)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.